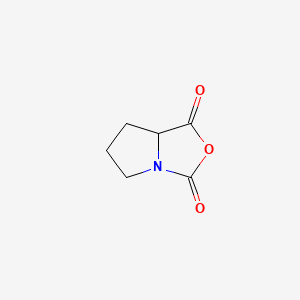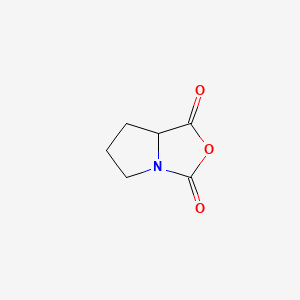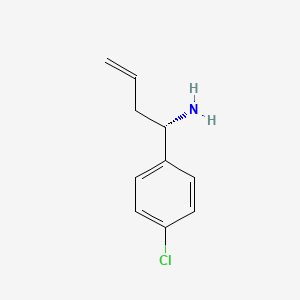
(3R)-4,4-Dimethylpent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4,4-Dimethylpent-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) on a chiral carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Alkyne Addition: : One common method to synthesize (3R)-4,4-Dimethylpent-1-yn-3-ol involves the addition of an alkyne to a carbonyl compound. For example, the reaction between 3,3-dimethylbut-1-yne and formaldehyde in the presence of a base such as sodium hydroxide can yield the desired product.
-
Reduction of Alkynes: : Another method involves the partial reduction of 4,4-dimethylpent-1-yne using a selective reducing agent like Lindlar’s catalyst, which can produce the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (3R)-4,4-Dimethylpent-1-yn-3-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form alkanes or alkenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C or Lindlar’s catalyst.
Substitution: SOCl₂ or PBr₃ under reflux conditions.
Major Products
Oxidation: 4,4-Dimethylpent-1-yn-3-one or 4,4-Dimethylpentanoic acid.
Reduction: 4,4-Dimethylpentane or 4,4-Dimethylpent-2-ene.
Substitution: 4,4-Dimethylpent-1-yn-3-chloride or 4,4-Dimethylpent-1-yn-3-bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, (3R)-4,4-Dimethylpent-1-yn-3-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which (3R)-4,4-Dimethylpent-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is typically converted to a carbonyl group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpent-1-yn-3-one: Similar structure but with a ketone group instead of an alcohol.
4,4-Dimethylpent-1-yn-3-chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
4,4-Dimethylpent-2-yn-1-ol: Similar structure but with the alkyne and alcohol groups in different positions.
Uniqueness
(3R)-4,4-Dimethylpent-1-yn-3-ol is unique due to its chiral center and the presence of both an alkyne and an alcohol group. This combination of features makes it particularly versatile in synthetic applications, allowing for a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
61317-72-4 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(3R)-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3/t6-/m0/s1 |
InChI-Schlüssel |
ILPLTEOGHOQFHJ-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C#C)O |
Kanonische SMILES |
CC(C)(C)C(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)












![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)
